Divergent Gram‑Positive vs. Gram‑Negative Potency Ratio Relative to Esculentin‑1
Esculentin-1PLa displays a 12‑fold selectivity for E. coli over S. aureus (MIC 1 µM vs. 12 µM), whereas the canonical Esculentin‑1 exhibits only a 2‑fold difference (MIC 0.2 µM vs. 0.4 µM) [1][2]. The absolute potency is lower for both species, but the ratio suggests a divergent target‐organism preference that may be exploited for Gram‑negative‐focused applications.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | E. coli: 1 µM; S. aureus: 12 µM |
| Comparator Or Baseline | Esculentin‑1 (CAMPSQ459): E. coli D21 = 0.2 µM; S. aureus Cowan1 = 0.4 µM |
| Quantified Difference | Esculentin-1PLa is 5‑fold less potent against E. coli and 30‑fold less potent against S. aureus; Gram‑positive/Gram‑negative potency ratio shifts from 2 (canonical) to 12 (1PLa). |
| Conditions | Broth microdilution; target strains differ between studies (E. coli D21 vs. unspecified E. coli strain; S. aureus Cowan1 vs. unspecified S. aureus strain). |
Why This Matters
Users requiring a peptide with a wider therapeutic window against Gram‑negative bacteria may prefer Esculentin‑1PLa, but must validate against their own panels.
- [1] DRAMP01471 – Esculentin‑1PLa activity data. View Source
- [2] CAMP database: CAMPSQ459 – Esculentin‑1 activity. View Source
